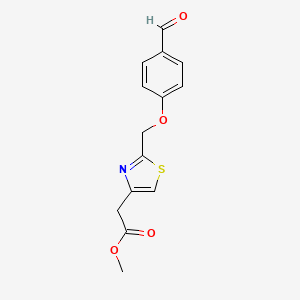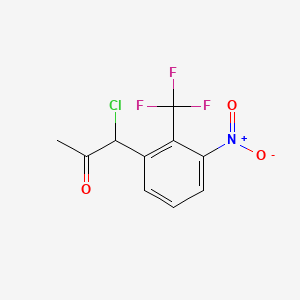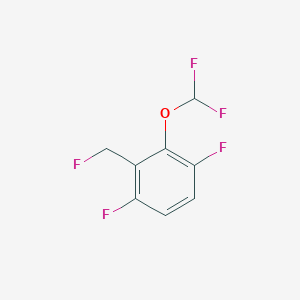
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
Méthodes De Préparation
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves several steps, typically starting with the fluorination of a suitable aromatic precursor. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the aromatic ring . The reaction conditions often require the presence of a catalyst, such as a metal-based catalyst, to facilitate the formation of the desired product. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: The aromatic ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene: Similar in structure but with an ethyl group instead of a fluoromethyl group.
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: Contains a nitro group, which imparts different reactivity and applications.
4-Difluoromethyl and 4-fluoromethyl quinazolin(thi)ones: These compounds have similar fluorinated groups but different core structures, leading to distinct properties and uses.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5F5O |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 |
Clé InChI |
RYUSCZQPBOHZJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CF)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


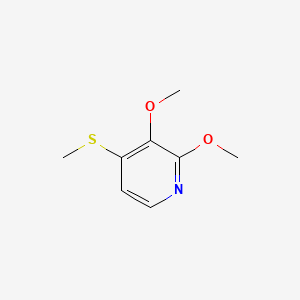
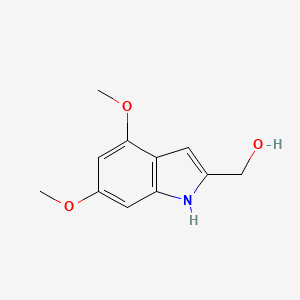

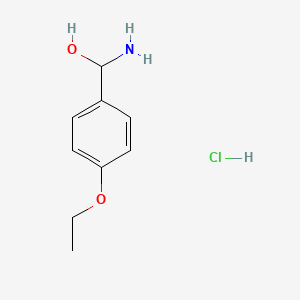
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)
![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)

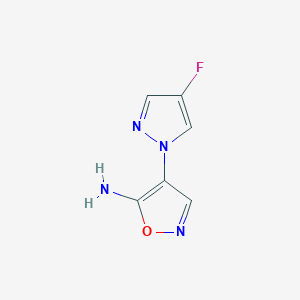
![(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride](/img/structure/B14036309.png)

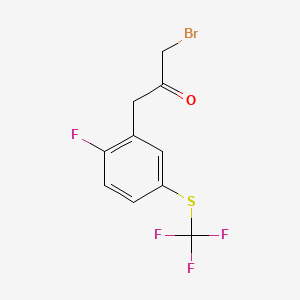
![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
